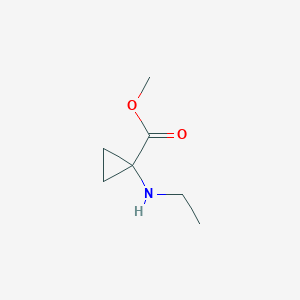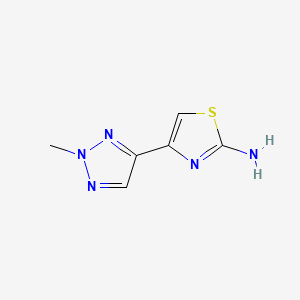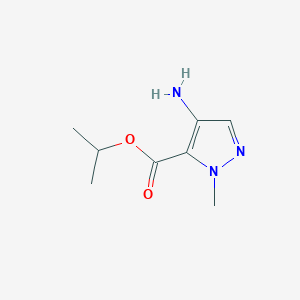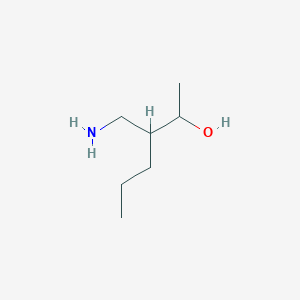![molecular formula C11H10ClN3O2 B13161215 3-(6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid](/img/structure/B13161215.png)
3-(6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid is a chemical compound with the molecular formula C11H10ClN3O2. This compound is primarily used in proteomics research and has a molecular weight of 251.67 . It is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and an acrylic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid typically involves the condensation of appropriate precursors followed by cyclization and substitution reactions. One common method involves the condensation of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine with acrylic acid under specific conditions . The reaction is often carried out in a solvent medium such as tetrahydrofuran, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs .
Applications De Recherche Scientifique
3-(6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acrylic acid.
3-(6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)butyric acid: Contains a butyric acid moiety.
3-(6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)valeric acid: Features a valeric acid moiety
Uniqueness
The uniqueness of 3-(6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid lies in its specific combination of the pyrazolo[3,4-b]pyridine core and the acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C11H10ClN3O2 |
|---|---|
Poids moléculaire |
251.67 g/mol |
Nom IUPAC |
(E)-3-(6-chloro-1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10ClN3O2/c1-6-8-5-7(3-4-9(16)17)10(12)13-11(8)15(2)14-6/h3-5H,1-2H3,(H,16,17)/b4-3+ |
Clé InChI |
OEDMRZLVACHJOH-ONEGZZNKSA-N |
SMILES isomérique |
CC1=NN(C2=C1C=C(C(=N2)Cl)/C=C/C(=O)O)C |
SMILES canonique |
CC1=NN(C2=C1C=C(C(=N2)Cl)C=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B13161158.png)







![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-amine](/img/structure/B13161193.png)





